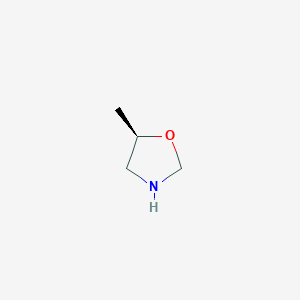

(5R)-5-Methyl-1,3-oxazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-methyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZPVWFLGXUAU-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of the 5r 5 Methyl 1,3 Oxazolidine System

Ring-Opening Reactions of 1,3-Oxazolidines

The cleavage of the 1,3-oxazolidine ring is a fundamental reaction pathway, proceeding through several distinct mechanisms depending on the reaction conditions. These reactions typically involve the cleavage of the C-O bond, leading to acyclic intermediates.

The 1,3-oxazolidine ring is sensitive to acidic conditions, under which it can undergo hydrolysis to revert to its constituent amino alcohol and aldehyde or ketone precursors. This lability is a key characteristic; for instance, resin-bound 1,3-oxazolidines have been observed to decompose in the presence of even trace amounts of trifluoroacetic acid (TFA). doi.org The reaction is understood to be general-acid-catalyzed. acs.org

This acid-catalyzed ring-opening is often an equilibrium process. While acid catalysis can be used to form oxazolidines via condensation, it also facilitates the reverse hydrolytic cleavage. scirp.orgwikipedia.org Under certain conditions, such as during acetylation, the acid-promoted ring-opening can be regioselective, yielding stable imine products. researchgate.net Studies on the hydrolysis of substituted 1,3-oxazolidines in the presence of acids like p-toluenesulfonic acid confirm that ring-opening is a major pathway. researchgate.net

The oxazolidine (B1195125) ring can be opened by various nucleophiles. The C-O bond, in particular, is susceptible to cleavage. For example, treatment of 1,3-oxazolidines with iodosilane (B88989) equivalents results in C-O bond cleavage to produce ring-opened imine or enamine derivatives. nih.govacs.orgfigshare.com

A range of nucleophiles, including Grignard reagents (RMgCl), organolithium compounds (RLi), sodium methoxide (B1231860) (NaOMe), and various amines, can attack the oxazolidine system. researchgate.net These attacks can lead to ring cleavage and the formation of N-substituted amino alcohols. researchgate.net While not a direct ring-opening of an existing oxazolidine, it is noteworthy that the synthesis of these rings can involve the intramolecular nucleophilic attack of a hydroxyl group onto a transient iminium ion, highlighting the susceptibility of the related structures to this reaction type. acs.orgnih.gov In a related system, chiral 1,3-oxazolidin-2-ones undergo regio- and stereoselective ring-opening via an anti-S_N2′ mechanism when treated with organocopper reagents. rsc.org

The regioselectivity and facility of oxazolidine ring-opening are significantly influenced by stereoelectronic effects. A crucial factor is the endo-anomeric effect, which involves the delocalization of the nitrogen atom's lone pair of electrons into the antibonding orbital of the adjacent C-O bond (n(N)→σ*(C–O)). researchgate.net This interaction weakens the C-O bond, predisposing it to cleavage. researchgate.net This anomeric effect can dictate a preferred conformation that, in turn, controls the regioselective opening of the ring. researchgate.net

The substitution on the nitrogen atom plays a critical role. When the nitrogen lone pair is delocalized through conjugation with a carbonyl group, as in N-acyloxazolidines, the n(N)→σ*(C–O) interaction is diminished. researchgate.net This reduction in the anomeric effect, coupled with decreased oxygen basicity, makes the ring significantly more resistant to both hydrolysis and reductive ring-opening. researchgate.net The stereochemical course of cyclization to form oxazolidines, the reverse of opening, is also under stereoelectronic control, often proceeding with high diastereoselectivity. mdpi.com

Reactions Involving the Iminium Ion Intermediate

The iminium ion is a key intermediate in both the formation and the acid-catalyzed ring-opening of 1,3-oxazolidines. researchgate.netrsc.org During ring-opening, protonation of the ring oxygen (or nitrogen, followed by tautomerization) facilitates the cleavage of the C-O bond, generating a resonance-stabilized iminium ion. This intermediate is then typically captured by water (in hydrolysis) or other nucleophiles present in the medium.

Conversely, the condensation of a β-amino alcohol with an aldehyde proceeds via a hemiaminal, which then dehydrates to form an iminium ion. nih.gov This transient iminium species is then rapidly attacked by the intramolecular hydroxyl group in a cyclization step to yield the stable oxazolidine ring. nih.gov The stereochemical outcome of these reactions is often controlled by the conformation of this iminium ion intermediate. rsc.org In some cases, the iminium ion can participate in further reactions, such as rearrangements or cycloadditions. mdpi.com

Conformational Dynamics and Inversion Barriers in 1,3-Oxazolidines

The 1,3-oxazolidine ring is not planar and exists in various puckered conformations, often described as envelope or twist forms. researchgate.netmdpi.com The specific conformation is influenced by the substitution pattern on the ring. For instance, X-ray crystallography has shown that oxazolidine rings can adopt E3 (envelope with O-3 out of the plane) or ³T₂ (twist) conformations. researchgate.netmdpi.com The flexibility of the ring can be important for the asymmetric induction observed when chiral oxazolidines are used as auxiliaries in synthesis. unirioja.es

A key dynamic process in N-substituted oxazolidines is the rotation around the N-C(O) bond in N-acyl derivatives, such as N-Boc protected oxazolidines. This rotation leads to a dynamic equilibrium between two distinct conformers, which can often be observed by NMR spectroscopy. unirioja.es The rotational barrier for this process in one N-Boc-oxazolidine system was determined experimentally and computationally to be in the range of 14-17 kcal/mol. unirioja.es

Another important dynamic feature is the pyramidal inversion of the nitrogen atom. In conformationally rigid, fused-ring systems, nitrogen inversion can be significantly impeded. mdpi.com For related N-substituted six-membered 1,3-oxazines, the inversion barrier has been shown to decrease as the size of the N-substituent increases. researchgate.net This is because larger substituents can better stabilize the planar transition state of the inverting nitrogen atom. researchgate.net

Stereochemical Aspects and Conformational Analysis

Configuration and Conformation of the 1,3-Oxazolidine Ring

The 1,3-oxazolidine ring is a five-membered saturated heterocycle. Due to the presence of tetrahedral carbon, nitrogen, and oxygen atoms, the ring is not planar and adopts a puckered conformation to minimize torsional and angular strain. The most stable conformations are typically envelope (or twist) forms, where one or two atoms deviate from the plane formed by the remaining atoms. In the case of (5R)-5-Methyl-1,3-oxazolidine, the stereogenic center at C5, with its (R)-configuration, dictates the absolute stereochemistry of the molecule.

Diastereoselectivity in 1,3-Oxazolidine Reactions

Reactions involving the 1,3-oxazolidine ring, or reactions utilizing chiral oxazolidines as auxiliaries, often proceed with a high degree of diastereoselectivity. This stereocontrol is a direct consequence of the fixed conformation of the chiral oxazolidine (B1195125), which creates a sterically biased environment, favoring the approach of reagents from one face of the molecule over the other.

For instance, in the synthesis of 1,3-oxazolidines from the condensation of a chiral amino alcohol with an aldehyde, the stereochemistry of the amino alcohol can direct the formation of a specific diastereomer. The formation of a new stereocenter at the C2 position is influenced by the existing stereocenter at C5. The incoming group at C2 will preferentially adopt a disposition that minimizes steric hindrance with the substituent at C5. While specific studies on this compound are limited, research on the diastereoselective synthesis of other substituted 1,3-oxazolidines demonstrates that high levels of diastereoselectivity can be achieved researchgate.netnih.govnih.govacs.org.

Chiral Induction and Stereocontrol Mechanisms

Chiral 1,3-oxazolidines, particularly N-acyl derivatives known as oxazolidinones, are widely employed as chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The mechanism of chiral induction relies on the ability of the oxazolidine ring to create a rigid and predictable chiral environment that directs the stereochemical outcome of a reaction at a prochiral center.

The seminal work by Evans and others has shown that the N-acyl group of an oxazolidinone can be converted into a chiral enolate. The substituent at C4 or C5 of the oxazolidinone ring then effectively shields one of the enolate faces, forcing an incoming electrophile to attack from the less hindered side. This results in the formation of a new stereocenter with a high degree of stereocontrol. The stereochemical outcome can often be predicted by considering a chelated transition state model where a Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the ring oxygen of the oxazolidine wikipedia.orgillinoisstate.eduacs.orgresearchgate.net. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product and the recovered auxiliary can be recycled.

While this compound itself is not a classic Evans-type auxiliary, the principle of steric shielding by the C5-methyl group would be the primary mechanism by which it could induce chirality if used in a similar fashion.

Conformational Studies using Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical and conformational analysis of cyclic molecules like 1,3-oxazolidines. Proton (¹H) and Carbon-¹³ (¹³C) NMR chemical shifts, and particularly proton-proton coupling constants (³JHH), are sensitive to the dihedral angles between adjacent protons, which in turn are defined by the ring's conformation.

For 5-alkyl-1,3-oxazolidines, the relative stereochemistry of the substituents can be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. In a preferred conformation of this compound, the methyl group would likely adopt a pseudo-equatorial orientation. The coupling constants between the proton at C5 and the protons at C4 would provide information about their relative dihedral angles and thus the ring's pucker. For example, a larger coupling constant is generally observed for protons in a trans-diaxial relationship, while smaller coupling constants are typical for cis or equatorial-axial relationships. Detailed NMR studies on a range of alkyl-substituted 1,3-oxazolidines have established correlations between coupling constants and ring conformation researchgate.net.

Table 1: Representative ¹H NMR Data for Substituted 1,3-Oxazolidines

| Compound | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|

| 2-Alkyl-1,3-oxazolidine | H-2 | Varies | Varies |

| H-4 | Varies | Varies | |

| H-5 | Varies | Varies |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformational preferences.

For a chiral molecule like this compound, the chromophores within the molecule (such as the C-O and C-N bonds, and any substituents) will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of these chromophores. While the oxazolidine ring itself does not have a strong chromophore in the accessible UV region, the introduction of chromophoric groups or the study in the vacuum UV region can provide valuable stereochemical information. Theoretical calculations can be used to predict the CD spectrum for a given conformation and absolute configuration, and comparison with the experimental spectrum can confirm the stereochemistry. CD spectroscopy has been applied to various chiral heterocyclic systems to determine their absolute configuration and study conformational equilibria rsc.org.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive information about the solid-state conformation and absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed, including precise bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, structures of various derivatives of 1,3-oxazolidines and oxazolidinones have been determined mdpi.comresearchgate.netst-andrews.ac.ukmdpi.com. These studies consistently show a puckered five-membered ring, typically in an envelope or twist conformation. The substituents on the ring are observed to adopt positions that minimize steric strain. For instance, in a crystal structure of a 5-methyl-substituted oxazolidinone derivative, the methyl group would be expected to occupy a pseudo-equatorial position to avoid steric clashes with other parts of the molecule. The precise conformation adopted in the solid state is a result of a balance between intramolecular forces (steric and electronic) and intermolecular forces (crystal packing).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Oxazolidine |

Applications of 5r 5 Methyl 1,3 Oxazolidine As a Chiral Auxiliary in Asymmetric Synthesis

Chiral Auxiliary Applications in Carbon-Carbon Bond Forming Reactions

The N-acyl derivatives of (5R)-5-Methyl-1,3-oxazolidine serve as excellent precursors for the generation of chiral enolates, which can then participate in a variety of diastereoselective carbon-carbon bond-forming reactions. The steric hindrance provided by the methyl group at the 5-position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly controlled approach of the electrophile.

Asymmetric alkylation of enolates derived from N-acyl-(5R)-5-methyl-1,3-oxazolidines provides a reliable method for the synthesis of α-substituted chiral carboxylic acid derivatives. Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a Z-enolate which is stabilized by chelation to the lithium or sodium cation. The subsequent alkylation with an alkyl halide proceeds with high diastereoselectivity, as the electrophile preferentially attacks from the less hindered face of the enolate, opposite to the methyl group of the auxiliary.

The general course of the reaction is as follows: the N-acyl-(5R)-5-methyl-1,3-oxazolidine is treated with a base to form the corresponding enolate. This enolate then reacts with an alkylating agent (R'-X) to yield the alkylated product with a new stereocenter at the α-carbon. The diastereoselectivity of this reaction is typically high, and the chiral auxiliary can be subsequently cleaved to afford the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

Below is a table illustrating the expected outcomes for the asymmetric alkylation of an N-propionyl-(5R)-5-methyl-1,3-oxazolidine with various electrophiles, based on analogous systems.

| Entry | Electrophile (R'-X) | Product (R') | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | Benzyl | >95:5 |

| 2 | Iodomethane | Methyl | >95:5 |

| 3 | Allyl iodide | Allyl | >95:5 |

| 4 | Isopropyl iodide | Isopropyl | >90:10 |

The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products. N-propionyl-(5R)-5-methyl-1,3-oxazolidine can be effectively utilized to control the stereochemical outcome of aldol reactions. The formation of a boron enolate, typically using dibutylboron triflate and a tertiary amine base, followed by reaction with an aldehyde, leads to the formation of the syn-aldol adduct with high diastereoselectivity.

The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the boron enolate and the aldehyde coordinate in a six-membered chair-like transition state. The methyl group of the chiral auxiliary directs the facial selectivity of the aldehyde addition. Subsequent removal of the chiral auxiliary provides access to enantiomerically pure β-hydroxy carboxylic acids or their derivatives.

The following table presents representative data for the asymmetric aldol reaction of the boron enolate of N-propionyl-(5R)-5-methyl-1,3-oxazolidine with different aldehydes, based on well-established precedents with similar chiral auxiliaries.

| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | >98:2 | |

| 2 | Benzaldehyde | >98:2 | |

| 3 | Acetaldehyde | >97:3 | |

| 4 | Crotonaldehyde | >95:5 |

Asymmetric Michael additions, or conjugate additions, are powerful reactions for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. N-enoyl derivatives of this compound can act as effective Michael acceptors, with the chiral auxiliary directing the stereoselective addition of nucleophiles.

For instance, the reaction of an N-crotonyl-(5R)-5-methyl-1,3-oxazolidine with a Gilman cuprate (a source of a soft nucleophile) is expected to proceed with high diastereoselectivity. The chelation of the Lewis acidic cuprate to the carbonyl oxygen atoms of the N-enoyl auxiliary locks the conformation of the Michael acceptor, and the methyl group at the 5-position directs the incoming nucleophile to the opposite face of the double bond. This leads to the formation of a new stereocenter at the β-position with a high degree of stereocontrol.

The table below illustrates the expected high diastereoselectivity for the conjugate addition of various organocuprates to N-crotonyl-(5R)-5-methyl-1,3-oxazolidine.

| Entry | Organocuprate (R₂CuLi) | Added Group (R) | Diastereomeric Excess (d.e.) |

| 1 | Me₂CuLi | Methyl | >95% |

| 2 | Bu₂CuLi | Butyl | >95% |

| 3 | Ph₂CuLi | Phenyl | >95% |

Chiral Auxiliary Applications in Carbon-Heteroatom Bond Forming Reactions

In addition to its utility in forming carbon-carbon bonds, the this compound chiral auxiliary can also be employed to direct the stereoselective formation of carbon-heteroatom bonds. This is typically achieved by reacting the chiral enolate derived from the N-acyl auxiliary with an electrophilic source of the heteroatom.

The synthesis of enantiomerically pure α-amino acids is of significant importance in medicinal chemistry and chemical biology. The asymmetric amination of enolates derived from N-acyl-(5R)-5-methyl-1,3-oxazolidines offers a powerful route to these valuable compounds. The reaction involves the treatment of the chiral enolate with an electrophilic nitrogen source, such as an azodicarboxylate ester (e.g., diethyl azodicarboxylate, DEAD).

The lithium enolate of the N-acyl auxiliary reacts with the azodicarboxylate, and the steric influence of the methyl group on the oxazolidinone ring directs the approach of the electrophile, resulting in the formation of a new C-N bond with high diastereoselectivity. The resulting product can then be further processed to reveal the α-amino acid.

The expected outcome for the asymmetric amination of the lithium enolate of N-propionyl-(5R)-5-methyl-1,3-oxazolidine is presented in the table below.

| Entry | Electrophilic N-Source | Product | Diastereomeric Ratio (d.r.) |

| 1 | Diethyl azodicarboxylate (DEAD) | α-hydrazino derivative | >95:5 |

| 2 | Di-tert-butyl azodicarboxylate (DBAD) | α-hydrazino derivative | >95:5 |

The introduction of a hydroxyl group at the α-position of a carbonyl compound in a stereocontrolled manner is a valuable transformation in organic synthesis. The asymmetric hydroxylation of enolates derived from N-acyl-(5R)-5-methyl-1,3-oxazolidines can be achieved using electrophilic oxygen sources.

A common and effective reagent for this transformation is an N-sulfonyloxaziridine, such as (+)-(camphorsulfonyl)oxaziridine. The enolate of the N-acyl auxiliary, typically a sodium or potassium enolate, reacts with the oxaziridine to transfer an oxygen atom to the α-carbon. The facial selectivity of this hydroxylation is controlled by the chiral auxiliary, leading to the formation of the α-hydroxy product with high diastereoselectivity.

The table below summarizes the anticipated results for the asymmetric hydroxylation of the sodium enolate of N-propionyl-(5R)-5-methyl-1,3-oxazolidine.

| Entry | Electrophilic O-Source | Product | Diastereomeric Excess (d.e.) |

| 1 | (+)-(Camphorsulfonyl)oxaziridine | α-hydroxy derivative | >95% |

| 2 | (-)-(Camphorsulfonyl)oxaziridine | α-hydroxy derivative | >95% |

Based on a comprehensive review of scientific literature, there is no available research specifically detailing the use of This compound as a chiral auxiliary in asymmetric synthesis. The search for applications, the role of its specific chirality in enantioselective transformations, and methodologies for its recovery and recycling did not yield any results pertaining to this particular compound.

The field of asymmetric synthesis extensively utilizes a class of compounds known as oxazolidinones as chiral auxiliaries. These are typically N-acylated oxazolidin-2-ones, often referred to as Evans auxiliaries, which have a different core structure from 1,3-oxazolidines. While these established chiral auxiliaries are well-documented to control the stereochemical outcome of various reactions, such as alkylations and aldol condensations, this body of research does not extend to this compound.

Consequently, without any research findings on the specified compound, it is not possible to provide an article on its applications as a chiral auxiliary, the influence of its stereochemistry, or its recovery methods.

Coordination Chemistry and Catalytic Applications

(5R)-5-Methyl-1,3-Oxazolidine Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis

Ligands derived from this compound, or its precursor (R)-alaninol, are cornerstones of modern asymmetric synthesis. The stereogenic center at the 4-position of the oxazoline (B21484) ring (originating from the 5-position of the oxazolidine) is positioned close to the coordinating nitrogen atom. This proximity to the metal's active site allows for direct and effective transfer of chiral information during the catalytic cycle, influencing the facial selectivity of substrate approach.

The synthesis of chiral ligands based on the this compound framework is modular, allowing for the systematic variation of substituents to optimize catalytic performance. The two most prominent classes of ligands derived from the precursor, (R)-alaninol, are phosphinooxazolines (PHOX) and bis(oxazolines) (BOX).

Phosphinooxazoline (PHOX) Ligands: These non-symmetrical, P,N-chelating ligands are synthesized in a multi-step process. wikipedia.org Typically, (R)-alaninol is first condensed with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile) to form the corresponding (R)-4-methyl-2-(2'-bromophenyl)-2-oxazoline. The phosphine (B1218219) moiety, most commonly a diphenylphosphine (B32561) group, is then introduced by reacting the aryl bromide with a phosphinating agent, such as chlorodiphenylphosphine, often via ortho-lithiation or a copper-catalyzed coupling reaction. wikipedia.org This modularity allows for variations in both the oxazoline substituent (e.g., methyl from alanine) and the aryl groups on the phosphorus atom.

Bis(oxazoline) (BOX) Ligands: These C₂-symmetric, N,N-chelating ligands are generally prepared through the condensation of two equivalents of a chiral amino alcohol with a bifunctional precursor. nih.gov For instance, two molecules of (R)-alaninol can be reacted with a dinitrile, such as malononitrile, to form a methylene-bridged bis(oxazoline) ligand. The resulting ligand, (4R,4'R)-4,4'-dimethyl-2,2'-methylenebis(2-oxazoline), creates a well-defined chiral pocket around a coordinated metal center. nih.gov

Cationic iridium complexes featuring PHOX ligands derived from amino alcohols are highly effective catalysts for the asymmetric hydrogenation of unfunctionalized (or minimally functionalized) olefins and imines. sigmaaldrich.comnih.gov These reactions are significant as the substrates often lack the secondary coordinating groups typically required for high enantioselectivity with other catalyst systems. nih.gov The iridium center, activated by the chiral PHOX ligand, coordinates the substrate and delivers hydrogen with high facial selectivity. Ligands derived from amino acids like threonine have shown exceptional performance, achieving high enantioselectivity in the hydrogenation of challenging substrates like 2,3-diarylallyl amines. nih.gov The methyl group from the alanine-derived backbone imparts a specific steric environment that influences the outcome of the hydrogenation.

| Substrate | Ligand Source Amino Acid | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (E)-1,2-diphenylpropene | tert-Leucine | >99 | 97 |

| (Z)-α-(acetomethoxy)stilbene | Threonine | >99 | 98 |

| N-Boc-2-(4-methoxyphenyl)-3-phenylallyl amine | Threonine | >99 | 99 |

| Methyl 2-phenylacrylate | Serine | >99 | 94 |

Copper(I) complexes of C₂-symmetric BOX ligands are benchmark catalysts for the asymmetric cyclopropanation of olefins and aziridination of imines using diazo compounds as carbene or nitrene precursors, respectively. nih.govrameshrasappan.com The chiral ligand enforces a specific geometry on the intermediate copper-carbene or copper-nitrene species. This chiral complex then reacts with the incoming olefin or imine, with the bulky substituents on the oxazoline rings directing the attack to one of the two prochiral faces, thereby controlling the stereochemistry of the newly formed cyclopropane (B1198618) or aziridine (B145994) ring. rameshrasappan.com High diastereoselectivity (favoring the trans isomer in cyclopropanation) and enantioselectivity are characteristic of these reactions. nih.gov

| Reaction | Substrate | Ligand Source Amino Alcohol | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Cyclopropanation | Styrene + Ethyl Diazoacetate | tert-Leucinol | 77 | 99 (trans) | 94:6 (trans:cis) |

| Cyclopropanation | 1,1-Diphenylethylene + Ethyl Diazoacetate | tert-Leucinol | 91 | 99 | N/A |

| Aziridination | N-Benzylidene-4-toluidine + PhI=NTs | Valinol | 62 | 94 | N/A |

| Aziridination | Chalcone + PhI=NTs | Phenylglycinol | 85 | >98 | N/A |

Palladium complexes bearing PHOX ligands have been successfully applied in various asymmetric carbon-carbon bond-forming reactions, most notably in allylic alkylations (the Tsuji-Trost reaction). wikipedia.orgsigmaaldrich.com In these reactions, a palladium(0) catalyst coordinated to the chiral PHOX ligand reacts with an allylic electrophile (such as an allylic acetate) to form a chiral π-allyl palladium intermediate. The chiral environment created by the ligand dictates the face to which a soft nucleophile (e.g., dimethyl malonate) will add, resulting in the formation of an enantioenriched product. beilstein-journals.org The modularity of the PHOX ligand allows for optimization, leading to high yields and excellent enantioselectivities for a broad range of substrates. acs.org

| Metal/Ligand System | Ligand Source Amino Acid | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Pd / PHOX | Valine | 98 | >99 |

| Pd / PHOX | tert-Leucine | 98 | 99 |

| Pd / NeoPHOX | Serine | 95 | 98 |

| Pd / PHOX | Phenylalanine | 96 | 98 |

Formation and Characterization of Metal Complexes with this compound Ligands

The active catalysts are typically formed in situ by mixing the chiral ligand (e.g., PHOX or BOX) with a suitable metal precursor salt. nih.gov For example, copper(I) triflate (CuOTf) or copper(II) triflate (Cu(OTf)₂) are common precursors for BOX-ligated copper catalysts, while complexes like bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) or [Ir(COD)Cl]₂ are used for PHOX-ligated palladium and iridium catalysts, respectively.

Cu-BOX Complexes: Copper(II) complexes with BOX ligands often adopt a distorted square planar geometry. rameshrasappan.com The ligand acts as a bidentate N,N-chelate, with the two remaining coordination sites occupied by substrates or counter-ions. The C₂-symmetric nature of the ligand and the steric bulk of the oxazoline substituents create a well-defined chiral pocket around the metal center. nih.gov

Pd-PHOX Complexes: Palladium(II) complexes with PHOX ligands typically exhibit a square planar geometry, with the ligand coordinating in a P,N-bidentate fashion. The phosphorus and nitrogen atoms are usually arranged cis to each other. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also vital for characterizing these complexes, both in the solid state and in solution, providing insights into the ligand-metal interaction and the electronic environment of the catalytic center. nih.gov

The comprehensive characterization of these metal complexes is crucial for rational catalyst design and for elucidating the mechanisms that govern the high levels of stereocontrol observed in these catalytic transformations.

Advanced Computational and Theoretical Studies

Quantum Mechanical Calculations on (5R)-5-Methyl-1,3-Oxazolidine Ring Systems

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure, stability, and spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model these systems.

DFT, particularly with hybrid functionals like B3LYP, has proven effective in reproducing the molecular structures and energetic properties of heterocyclic compounds. rsc.org For the this compound ring, these calculations can predict bond lengths, bond angles, and torsional angles with high accuracy, often in close agreement with experimental data from X-ray crystallography on related structures.

Key applications of QM calculations for this system include:

Geometric Optimization: Determining the lowest energy structure of the molecule.

Vibrational Frequency Analysis: Predicting infrared (IR) spectra to help characterize the molecule and confirm that an optimized geometry corresponds to a true energy minimum.

Electronic Property Calculation: Determining properties such as the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Table 1: Common Quantum Mechanical Methods for Oxazolidine (B1195125) Ring Analysis

| Method | Basis Set | Typical Applications | Key Insights |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p), 6-311+G(2d,p) | Geometry optimization, reaction mechanisms, electronic properties | Accurate energetics and structural parameters |

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, wavefunction analysis | Provides a good starting point for more advanced calculations |

| Møller–Plesset Perturbation Theory (MP2) | aug-cc-pVDZ | High-accuracy energy calculations, study of electron correlation | Improved accuracy for systems where electron correlation is significant |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 1,3-oxazolidine ring is not planar and can adopt various conformations, often described as envelope or twisted forms. mdpi.com The substituent at the C5 position, in this case a methyl group with R-stereochemistry, significantly influences the conformational preference of the ring.

Molecular Modeling techniques, including molecular mechanics (MM) and semi-empirical methods, are used to perform conformational searches to identify the most stable conformers of this compound. These low-energy conformations are then typically subjected to higher-level QM calculations for more accurate energy evaluation.

Molecular Dynamics (MD) Simulations provide a powerful tool to study the dynamic behavior of the molecule over time. By simulating the motion of atoms under a given force field, MD can reveal:

The accessible conformations at a given temperature.

The energy barriers for interconversion between different conformers.

The influence of solvent on the conformational landscape.

For the 5-methyl-1,3-oxazolidine ring, the puckering of the five-membered ring is a key dynamic feature. The Cremer–Pople puckering parameters (Q and φ) are often calculated from simulation trajectories to quantify the ring's shape and its fluctuations. mdpi.com Studies on similar chiral oxazolidinone rings have shown they can adopt shallow envelope conformations, with one atom deviating from the plane formed by the other four. mdpi.com

Table 2: Conformational Descriptors for Oxazolidine Rings

| Parameter | Description | Significance |

|---|---|---|

| Torsion Angles | Dihedral angles around the five-membered ring | Define the specific conformation (e.g., envelope, twist) |

| Cremer–Pople Puckering Parameters | Q (total puckering amplitude) and φ (puckering phase angle) | Provide a quantitative description of the ring's non-planarity mdpi.com |

| Energy Profile | Potential energy as a function of a key dihedral angle | Shows the relative stability of conformers and barriers to interconversion |

Prediction of Reactivity and Stereoselectivity through Computational Methods

This compound can be used as a chiral ligand or auxiliary in asymmetric synthesis. rsc.org Computational methods are invaluable for predicting and explaining the stereochemical outcome of reactions involving this compound.

The stereoselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomeric products. nih.gov By modeling the transition state structures for reactions involving this compound, chemists can predict which product will be favored.

For example, in the formation of oxazolidines from chiral amino alcohols, a high degree of stereospecificity is often observed. Computational models can rationalize this by showing how the existing stereocenter (C5) directs the approach of reactants, leading to the formation of new stereocenters with a specific configuration. mdpi.com This "chirality transfer" is often attributed to the formation of a rigid, sterically demanding transition state where one pathway is significantly lower in energy than all others. mdpi.com Plausible mechanisms for multi-component reactions to synthesize chiral 1,3-oxazolidine derivatives have been proposed based on the formation of key transition state complexes. nih.gov Similarly, proposed mechanisms for the enantioselective addition of diethylzinc (B1219324) to aldehydes catalyzed by chiral 1,3-oxazolidines can account for the observed stereochemical outcome. researchgate.net

Mechanistic Investigations of 1,3-Oxazolidine Reactions using DFT

Density Functional Theory (DFT) is a workhorse for investigating the detailed mechanisms of organic reactions. For reactions involving the 1,3-oxazolidine ring, such as cycloadditions, ring-opening reactions, or reactions where it acts as a ligand, DFT can be used to map out the entire potential energy surface.

A typical mechanistic investigation using DFT involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Searching for any stable species that exist along the reaction pathway.

Finding Transition States (TS): Locating the first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products. This is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

Verifying the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state correctly connects the desired reactants and products.

Studies on related systems, such as the 1,3-dipolar cycloaddition reactions to form isoxazolidines, demonstrate that DFT methods can successfully elucidate the molecular mechanism, regioselectivity, and stereoselectivity, with theoretical results showing good agreement with experimental findings. rsc.org Similar approaches can be applied to understand reactions involving this compound, providing insights into how the chiral center influences the reaction pathway and determines the final product distribution. rsc.org DFT has also been used to study the ring contraction of related oxazinanones into oxazolidinones, highlighting the power of theory to explain complex rearrangements. researchgate.net

Future Research Perspectives

Development of Novel Synthetic Routes for Chiral 1,3-Oxazolidines

The efficient and stereoselective synthesis of chiral 1,3-oxazolidines, including (5R)-5-Methyl-1,3-oxazolidine, is paramount for their broader application. Future research is actively pursuing innovative synthetic strategies that offer improved yields, enantioselectivities, and operational simplicity over traditional methods.

One promising avenue lies in the development of one-pot syntheses . A highly efficient method has been reported for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes. This reaction proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. This approach has demonstrated the conversion of a wide range of substrates into the desired chiral heterocyclic products in high yields and with excellent enantioselectivities. [cite: ]

Catalytic methods are also at the forefront of synthetic innovation. For instance, a stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines has been achieved via a Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. This transformation yields cis-disubstituted products with good to excellent diastereoselectivity, and importantly, enantiomerically enriched substrates are converted without any loss of optical purity. [cite: ] Furthermore, an operationally simple and efficient silver trifluoromethanesulfonate (AgOTf)-promoted tandem olefin isomerization/intramolecular hydroamination of 1,1-disubstituted alkenyl amines provides a diverse range of 2-alkyl-substituted 1,3-X,N-heterocycles in very good yields. [cite: ]

Multi-component reactions (MCRs) represent another powerful strategy for the construction of complex 1,3-oxazolidine scaffolds. An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed, yielding multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee) through a cascade process. nih.gov This method provides a convenient route to optically pure, multi-substituted 1,3-oxazolidine compounds and has been shown to proceed via a kinetic resolution of the epoxides. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagent | Advantages |

| One-Pot Synthesis | Enantioselective addition of alcohols to imines followed by intramolecular cyclization. | Chiral magnesium phosphate | High yields, excellent enantioselectivities, operational simplicity. |

| Pd-Catalyzed Carboamination | Stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines. | Palladium catalyst | Good to excellent diastereoselectivity, preservation of optical purity. |

| AgOTf-Promoted Tandem Reaction | Olefin isomerization and intramolecular hydroamination. | Silver trifluoromethanesulfonate (AgOTf) | High functional group tolerance, broad substrate scope. |

| Multi-Component Reaction | Asymmetric synthesis of multi-substituted 1,3-oxazolidines. | Ti(O-i-Pr)₄ and chiral binaphthalene ligand | High diastereo- and enantioselectivities, cascade process. |

Exploration of New Catalytic Applications of this compound Ligands

The inherent chirality of this compound and its derivatives makes them attractive candidates for use as ligands in asymmetric catalysis. Future research will likely focus on expanding their application in a variety of enantioselective transformations.

While specific catalytic applications of this compound are an emerging area of investigation, the broader class of chiral 1,3-oxazolidines has demonstrated significant potential. For example, various 1,3-oxazolidines prepared from norephedrine and different aldehydes or ketones have been utilized as ligands for the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. The corresponding zinc amides, prepared in situ, have catalyzed this reaction with good enantioselectivities, ranging from 73-85%. researchgate.net

The structural versatility of the 1,3-oxazolidine ring allows for fine-tuning of steric and electronic properties, which is crucial for effective chiral induction. Future work will likely involve the synthesis of novel this compound-based ligands with diverse substituents at the nitrogen and C2 positions to create a library of ligands for screening in various catalytic reactions. These could include, but are not limited to:

Asymmetric Hydrogenations: Developing ligands for the enantioselective reduction of prochiral ketones, olefins, and imines.

Carbon-Carbon Bond Forming Reactions: Exploring their use in asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations.

Heck and Suzuki Couplings: Investigating their potential to control stereochemistry in cross-coupling reactions.

The development of macromolecular chiral catalysts based on 1,3-oxazolidine structures is another promising direction. Anchoring these chiral ligands to polymer supports offers the advantages of simplified product isolation, easy catalyst recovery, and the potential for use in continuous flow processes.

Advanced Stereochemical Control in Complex Molecular Architectures

The ability to control stereochemistry is fundamental to the synthesis of complex, biologically active molecules. Chiral 1,3-oxazolidines, including those derived from this compound, are poised to play an increasingly important role as chiral auxiliaries and intermediates in achieving such control.

A notable application is the use of oxazolidines as intermediates in the asymmetric synthesis of substituted tetrahydroisoquinolines. A diastereoselective mercury(II)-promoted intramolecular cyclization of an unsaturated aldehyde via an oxazolidine (B1195125) intermediate has been shown to prepare C-3 substituted tetrahydroisoquinolines. The stereogenic center at C-3 can then be used to direct the stereochemistry at the C-1 position. This methodology allows for the preparation of both cis- and trans-1,3-disubstituted tetrahydroisoquinolines.

Furthermore, N-acyl-1,3-oxazolidines serve as versatile chiral auxiliaries for a variety of stereoselective transformations carried out on the N-acyl side chain. This approach has been widely used in the asymmetric synthesis of bioactive molecules and natural products. The chiral oxazolidine moiety effectively directs the approach of reagents to the prochiral center on the side chain, leading to high levels of diastereoselectivity.

The preparation of chiral 1,3-oxazolidines from N-methyl-d-glucamine and aryl aldehydes provides a one-pot procedure for synthesizing acyclic C-nucleoside analogs. The structure and stereochemistry of these derivatives have been thoroughly characterized, and mechanistic studies suggest that the steric outcome is controlled by the intermediacy of iminium ions.

| Application | Complex Molecule Target | Role of 1,3-Oxazolidine | Key Outcome |

| Asymmetric Synthesis | Tetrahydroisoquinolines | Intermediate in intramolecular cyclization | Diastereoselective formation of cis- and trans-1,3-disubstituted products. |

| Chiral Auxiliary | Bioactive molecules, natural products | Directs stereoselective transformations on N-acyl side chain | High diastereoselectivity in the formation of new stereocenters. |

| Chiral Building Block | Acyclic C-nucleoside analogs | Provides a chiral scaffold | One-pot synthesis of complex chiral molecules. |

Interdisciplinary Research Integrating 1,3-Oxazolidine Chemistry into New Materials Science Paradigms

The unique structural and chemical properties of 1,3-oxazolidines are beginning to be explored in the context of materials science, opening up new avenues for interdisciplinary research. Future work in this area is expected to leverage the chirality and reactivity of the oxazolidine ring to create novel functional materials.

One exciting development is the use of oxazolidines in stimuli-responsive materials . Tertiary amine-functionalized oxazolidines have been identified as a new class of stimuli-chromic compounds, exhibiting halochromism, hydrochromism, solvatochromism, and ionochromism. When incorporated into poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) nanoparticles, these oxazolidines create halochromic latex nanoparticles that can serve as optical chemosensors for pH detection. acs.org These materials show notable colorimetric and fluorimetric responses to changes in pH, making them suitable for applications such as rewritable halochromic papers. acs.org

The incorporation of 1,3-oxazolidine moieties into polymer backbones is another area of growing interest. The synthesis of linear poly(oxazolidin-2-one)s from diepoxides and diisocyanates has been achieved using a cooperative catalysis system based on N-heterocyclic carbenes and simple Lewis acids. acs.org Furthermore, a CO₂-derived methylene oxazolidinone has been used as a platform building block for functionalizing ethylene-vinyl alcohol copolymers. acs.org The resulting oxazolidinone-containing copolymers can be converted into novel vicinal amino alcohol-functionalized polymers, which exhibit interesting thermal and pH-responsive properties in solution. acs.org

Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers in polyurethane coatings and paints . wikipedia.org The oxazolidine rings hydrolyze in the presence of moisture to generate amine and hydroxyl groups, which then react with isocyanates to form a cured coating. wikipedia.org This moisture-triggered curing mechanism can prevent defects caused by the reaction of isocyanates with ambient moisture. wikipedia.org

The chirality of 1,3-oxazolidin-2-ones has also been shown to influence the formation of supramolecular synthons in the solid state. Analysis of the crystal structures of various 1,3-oxazolidin-2-one derivatives has revealed that enantiopure compounds tend to form linear chains, while racemic mixtures predominantly form closed-ring synthons. researchgate.net This chirality-dependent self-assembly provides a powerful tool for designing crystals with specific supramolecular architectures, which is a key aspect of crystal engineering and the development of new solid-state materials. researchgate.net

| Material Science Application | Role of 1,3-Oxazolidine | Functionality/Property | | :--- | :--- | :--- | :--- | | Stimuli-Responsive Materials | pH-sensitive chromophore | Colorimetric and fluorimetric pH sensing. acs.org | | Functional Polymers | Monomer or functionalizing agent | Introduction of pH-responsiveness, tunable thermal properties. acs.org | | Polyurethane Coatings | Moisture-triggered curing agent | Performance modification, defect prevention. wikipedia.org | | Supramolecular Chemistry | Chiral building block | Control over crystal packing and supramolecular synthon formation. researchgate.net |

Q & A

Q. What are the primary synthetic routes for (5R)-5-Methyl-1,3-oxazolidine, and how do reaction conditions influence stereochemical outcomes?

this compound is commonly synthesized via condensation reactions between chiral amino alcohols and aldehydes/ketones. For example, analogs like (2S,4S,5R)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine are synthesized by condensing 4-propoxybenzaldehyde with 1-ephedrine under controlled pH and temperature to favor stereoselectivity . Solvent polarity and catalyst choice (e.g., acid/base) are critical for minimizing racemization and achieving high enantiomeric excess.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : H and C NMR are essential for confirming stereochemistry. The methyl group at the 5R position typically shows distinct splitting patterns due to coupling with adjacent heteroatoms (e.g., N–CH–O).

- IR : Stretching vibrations for the oxazolidine ring (C–O–C at ~1100 cm and N–C at ~1250 cm) help verify ring integrity .

- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of methyl groups) aid in structural validation .

Q. How does the oxazolidine ring’s rigidity influence its reactivity in substitution or oxidation reactions?

The oxazolidine ring’s constrained geometry limits conformational flexibility, making it resistant to ring-opening under mild conditions. However, nucleophilic attacks at the nitrogen or oxygen atoms are feasible with strong electrophiles (e.g., acyl chlorides) or oxidizing agents (e.g., KMnO), yielding derivatives like oxazolidinones or imines .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding hydrogen bonding and non-covalent interactions?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on (2S,4S,5R)-oxazolidine derivatives reveal weak C–H···O and C–H···π interactions that stabilize crystal packing . Discrepancies in bond lengths (e.g., N–C vs. C–O) can arise from data resolution limits; refinement using SHELXL (with TWIN/BASF commands for twinned crystals) improves accuracy .

Q. How do computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound analogs, and what experimental validation is required?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Docking studies with targets like bacterial enzymes (e.g., tyrosyl-tRNA synthetase) can identify binding modes for antimicrobial activity . Experimental validation involves:

Q. What methodological challenges arise in studying the enantiomeric purity of this compound, and how are they addressed in asymmetric synthesis?

Chiral HPLC or capillary electrophoresis are standard for purity analysis. Challenges include:

- Racemization during synthesis : Controlled pH (avoiding strong acids/bases) and low temperatures mitigate this.

- Column selection : Polysaccharide-based chiral columns (e.g., Chiralpak AD-H) provide better resolution for oxazolidines .

- Dynamic kinetic resolution : Using chiral catalysts (e.g., Ru-based) to convert undesired enantiomers in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.